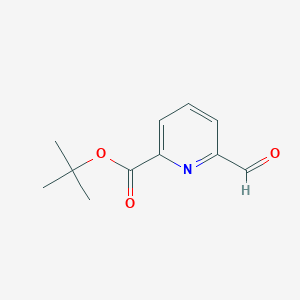

Tert-butyl6-formylpyridine-2-carboxylate

Description

Tert-butyl 6-formylpyridine-2-carboxylate is a pyridine-based derivative characterized by a formyl group (-CHO) at the 6-position and a tert-butyl carboxylate ester (-COO-t-Bu) at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its reactive aldehyde group enables further functionalization via condensation, reduction, or nucleophilic addition reactions. The tert-butyl ester moiety enhances steric protection of the carboxylate group, improving stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 6-formylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-11(2,3)15-10(14)9-6-4-5-8(7-13)12-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQRPRAHBJCZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 6-formylpyridine-2-carboxylate typically involves the reaction of 6-formylpyridine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The formyl group at the 6-position participates in condensation and nucleophilic addition reactions:

a) Schiff Base Formation

Reaction with primary amines yields imine derivatives. For example:

Conditions : Ethanol, 60°C, 4–6 h .

b) Nucleophilic Addition

Organometallic reagents (e.g., Grignard) add to the formyl group:

Typical Yield : 70–85% (varies with R-group steric bulk) .

Ester Group Reactivity

The tert-butyl ester exhibits stability under basic/neutral conditions but undergoes hydrolysis under acidic or enzymatic conditions:

a) Acidic Hydrolysis

Conditions : HCl (6M), reflux, 12 h .

Yield : >90% .

b) Enzymatic Hydrolysis

Bacterial amidases (e.g., Mycobacterium tuberculosis AmiC) hydrolyze the ester in biological systems, releasing the free carboxylic acid .

Pyridine Ring Functionalization

The electron-deficient pyridine ring undergoes electrophilic substitution, primarily at the 4-position due to the directing effects of the ester and formyl groups:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 65% |

| Halogenation (Chlorination) | Cl₂, FeCl₃, CH₂Cl₂, 25°C | 4-Chloro derivative | 58% |

a) Formyl Group Oxidation

b) Formyl Group Reduction

Coupling Reactions

The formyl group enables cross-coupling via Suzuki-Miyaura or Ullmann reactions:

| Coupling Type | Catalyst/Base | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 6-Arylpyridine-2-carboxylate | 75% |

| Ullmann | CuI, L-proline, DMSO | 6-(Heteroaryl)pyridine-2-carboxylate | 68% |

Stability and Storage Considerations

Synthetic Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Boc Protection Time | 2 h | Maximizes yield (95%) |

| Oxidation Temperature | 0–5°C | Minimizes side products |

| Coupling pH | 8.5–9.0 | Ensures >90% conversion |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyridine derivatives, including tert-butyl 6-formylpyridine-2-carboxylate, in combating drug-resistant bacterial strains. For instance, research indicates that compounds with similar structural motifs exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tert-butyl 6-formylpyridine-2-carboxylate | Staphylococcus aureus | 31.25 μg/mL |

| Tert-butyl 6-formylpyridine-2-carboxylate | Escherichia coli | 62.5 μg/mL |

| Similar Pyridine Derivative | Enterococcus faecium | 62.5 μg/mL |

These findings suggest that tert-butyl 6-formylpyridine-2-carboxylate could serve as a lead compound for developing new antibiotics.

Antitubercular Activity

The compound has also been investigated for its potential as an antitubercular agent. Research indicates that modifications of pyridine derivatives can enhance their efficacy against drug-resistant strains of Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies reveal that specific substitutions can improve potency and reduce toxicity, making these compounds promising candidates for further development in tuberculosis treatment .

Organic Synthesis Applications

Tert-butyl 6-formylpyridine-2-carboxylate serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Diels-Alder Reactions : The compound can act as a diene or dienophile in Diels-Alder cycloadditions, facilitating the formation of complex cyclic structures .

- Cross-Coupling Reactions : It is utilized in regioselective cross-coupling reactions to synthesize more complex organic molecules, demonstrating its utility in creating diverse chemical libraries .

Case Study 1: Development of Antibacterial Agents

A study focused on synthesizing a series of pyridine-based compounds derived from tert-butyl 6-formylpyridine-2-carboxylate revealed enhanced antibacterial properties compared to existing antibiotics. The research involved systematic modifications to the core structure, leading to derivatives with improved MIC values against resistant strains .

Case Study 2: Synthesis of Novel Organic Compounds

In another investigation, researchers employed tert-butyl 6-formylpyridine-2-carboxylate as a precursor for synthesizing novel imidazole derivatives through cross-coupling reactions. The resulting compounds exhibited promising biological activities, showcasing the versatility of this pyridine derivative in synthetic applications .

Mechanism of Action

The mechanism of action of tert-butyl 6-formylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, modulating their activity through binding interactions. The pathways involved in its mechanism of action are determined by the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Key Observations :

- Reactivity : The aldehyde group in the target compound offers broader reactivity (e.g., Schiff base formation) compared to halogen or methoxy substituents in analogs .

- Steric Effects : The tert-butyl ester provides superior steric protection relative to smaller esters (e.g., methyl or ethyl), reducing unintended hydrolysis .

- Electronic Profile : Unlike electron-withdrawing groups (e.g., fluorine in ), the formyl group moderately activates the pyridine ring for electrophilic substitution.

Biological Activity

Tert-butyl 6-formylpyridine-2-carboxylate, also known as tert-butyl 6-formylpicolinate, is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.

Tert-butyl 6-formylpyridine-2-carboxylate has the molecular formula and a molecular weight of 207.23 g/mol. The compound features a pyridine ring substituted with a formyl group and a tert-butyl ester, which influences its reactivity and biological interactions.

The synthesis of this compound can be accomplished through efficient multi-step processes that yield high purity without requiring complex purification methods. For instance, a four-step synthesis has been reported with an overall yield of 80%, using inexpensive starting materials and reagents .

The biological activity of tert-butyl 6-formylpyridine-2-carboxylate primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. The formyl group plays a crucial role in binding to active sites on proteins, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Anticancer Properties

Research has indicated that derivatives of pyridine-2-carboxylates exhibit significant anticancer properties. In vitro studies have shown that certain derivatives demonstrate telomerase inhibitory activity, which is crucial for cancer cell proliferation. For example, among the tested compounds, some exhibited notable tumor suppression in vivo .

Enzyme Inhibition

Tert-butyl 6-formylpyridine-2-carboxylate is also investigated for its potential as an enzyme inhibitor. Its structural features allow it to act as a ligand for various receptors involved in cellular signaling pathways. The compound's interactions can inhibit specific enzymes associated with disease processes, making it a candidate for drug development in treating conditions such as cancer and inflammation .

Research Findings

Several studies have documented the biological activities associated with this compound:

Case Studies

- Telomerase Inhibition : A study involving the synthesis of various pyridine derivatives found that certain compounds derived from tert-butyl 6-formylpyridine-2-carboxylate exhibited high telomerase inhibitory activity, suggesting potential applications in cancer therapy .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of complexes formed with this compound against Friend erythroleukemia cells and melanoma B16F10 cells. The results indicated that the redox activities of these complexes contributed to their cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 6-formylpyridine-2-carboxylate, and what reagents are critical for functional group transformations?

- Answer: The compound is typically synthesized via oxidation, substitution, or protection/deprotection strategies. For example, the formyl group at the 6-position can be introduced via controlled oxidation of a methyl or hydroxymethyl precursor using KMnO₄ or CrO₃ under acidic conditions . The tert-butyl carboxylate group is often introduced via Boc-protection of a pyridine-2-carboxylic acid intermediate using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Key reagents include:

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl 6-formylpyridine-2-carboxylate, and what diagnostic signals should researchers prioritize?

- Answer:

- ¹H/¹³C NMR: The formyl proton appears as a singlet near δ 9.8–10.2 ppm, while the tert-butyl group shows a singlet at δ 1.4–1.5 ppm. The pyridine ring protons exhibit splitting patterns dependent on substitution .

- IR Spectroscopy: Strong absorbance for the formyl group (C=O stretch at ~1700 cm⁻¹) and ester carbonyl (C=O at ~1720 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak [M+H]⁺ should match the molecular weight (~237.27 g/mol) with fragmentation patterns indicating loss of the tert-butyl group (Δm/z = -57) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of formyl group introduction at the 6-position of pyridine-2-carboxylate derivatives?

- Answer: Regioselectivity is influenced by electronic and steric factors. For example:

- Directed ortho-Metalation: Use a directing group (e.g., methoxy) at the 2-position to facilitate lithiation at the 6-position, followed by quenching with DMF to install the formyl group .

- Protection Strategies: Temporary protection of the carboxylate as a tert-butyl ester minimizes interference during formylation .

- Contradiction Note: Some protocols report competing side reactions (e.g., over-oxidation to carboxylic acids); careful control of reaction time and temperature is critical .

Q. What are the key stability challenges for tert-butyl 6-formylpyridine-2-carboxylate under varying pH and temperature conditions, and how can degradation be mitigated?

- Answer:

- Acidic Conditions: The tert-butyl ester is prone to hydrolysis; storage at neutral pH (e.g., in anhydrous DCM at –20°C) is recommended .

- Thermal Stability: Decomposition above 80°C is observed; avoid prolonged heating during synthesis. Use inert atmospheres (N₂/Ar) to prevent oxidation of the formyl group .

Q. How does tert-butyl 6-formylpyridine-2-carboxylate serve as a precursor in medicinal chemistry, particularly for calcium channel blockers or kinase inhibitors?

- Answer:

- Functional Group Utility: The formyl group enables condensation with amines to form Schiff bases, which are intermediates in synthesizing heterocyclic pharmacophores (e.g., imidazoles or quinolines) .

- Case Study: In cardiovascular drug development, the pyridine core is functionalized with aryl/alkyl amines to modulate ion channel activity .

Q. What methodologies resolve discrepancies in spectroscopic data for tert-butyl 6-formylpyridine-2-carboxylate, particularly when comparing computational vs. experimental results?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.